N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Description
N'-(2-Chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by:
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-17-8-7-12(9-18(17)28-2)16-10-14(20(26)24-23-19(25)11-21)13-5-3-4-6-15(13)22-16/h3-10H,11H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXXTWLCJLGFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis via Friedländer Annulation
The 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid intermediate forms through a Friedländer annulation between 3,4-dimethoxybenzaldehyde and a β-keto ester (e.g., ethyl acetoacetate) in the presence of an acid catalyst.
Optimized Reaction Conditions
- Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)
- Temperature : 80°C
- Solvent : Solvent-free
- Time : 30–60 minutes
Table 1: Catalytic Performance in Quinoline Formation
| Catalyst Loading | Yield (%) | Purity (%) |
|---|---|---|
| 10 mg | 92 | 95 |
| 15 mg | 91 | 94 |
The magnetic nanoparticle catalyst enables efficient product isolation via external magnets, reducing purification steps.
Carboxylic Acid to Carbohydrazide Conversion
The 4-carboxylic acid group undergoes hydrazidation using hydrazine hydrate under reflux:
Hydrazidation Protocol
- Reagents :
- 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid (1 eq)
- Hydrazine hydrate (3 eq)
- Ethanol (50 mL)
- Conditions :
Key Characterization Data:
N'-Chloroacetylation of Carbohydrazide
The final step introduces the 2-chloroacetyl group via nucleophilic acyl substitution:
Acylation Reaction
- Reagents :
- 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide (1 eq)
- Chloroacetyl chloride (1.2 eq)
- Base (e.g., triethylamine, 1.5 eq)
- Conditions :
Table 2: Acylation Efficiency Under Varied Bases
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 85 | 97 |
| Pyridine | 78 | 95 |
Alternative Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the Friedländer step:
Challenges and Optimization Strategies
Scalability and Industrial Considerations
Catalyst Reusability
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride retains 90% activity after five cycles, enabling cost-effective large-scale production.
Environmental Impact
Solvent-free conditions and magnetic catalyst recovery reduce waste generation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 399.83 g/mol
- CAS Number : 743444-32-8
The compound features a quinoline core structure that is chemically modified to enhance biological activity. The presence of the chloroacetyl group and methoxyphenyl moiety contributes to its pharmacological properties.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of quinoline derivatives, including N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide.
- Mechanism of Action : It is believed that this compound acts by inhibiting translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis in malaria parasites .
- Efficacy Studies : In vitro assays have demonstrated moderate potency against malaria strains, with further optimization leading to compounds exhibiting low nanomolar potency. For instance, derivatives with improved pharmacokinetic profiles showed excellent oral efficacy in P. berghei models .
Anticancer Potential
The quinoline scaffold has been extensively studied for its anticancer properties.
- Cell Line Studies : Research indicates that quinoline derivatives can induce apoptosis in various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation and inducing cell cycle arrest in cancerous cells .
- Mechanistic Insights : The compound's ability to modulate signaling pathways involved in cancer progression has been documented, suggesting its role as a potential lead compound for further development .
Antimicrobial Activity
In addition to its antimalarial and anticancer applications, this compound has been evaluated for antimicrobial activity.
- Broad-Spectrum Efficacy : Studies have indicated that derivatives of quinoline exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the chloroacetyl and methoxy groups, influences the antimicrobial potency of these compounds. Optimization of these groups can lead to enhanced activity against resistant strains .
Data Table: Summary of Biological Activities
Case Studies
- Antimalarial Development : A study focused on optimizing quinoline derivatives led to the identification of this compound as a candidate for further development due to its favorable pharmacokinetic properties and efficacy in preclinical models .
- Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that this compound could significantly reduce cell viability through apoptosis induction mechanisms, making it a candidate for further investigation as an anticancer agent .
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Quinoline Core
Key Observations :
Physicochemical and Spectral Properties
Spectral Data Comparison
Note: The target compound’s 3,4-dimethoxyphenyl group would exhibit distinct splitting patterns in NMR due to adjacent methoxy groups, unlike monosubstituted analogs .
Solubility and Stability
- Methoxy Groups: The 3,4-dimethoxy configuration increases solubility in polar solvents (e.g., DMSO, ethanol) relative to non-polar substituted analogs .
Biological Activity
N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H18ClN3O4
- Molecular Weight : 399.83 g/mol
- CAS Number : 743444-32-8
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the effectiveness of quinoline derivatives in inhibiting cancer cell proliferation. For instance, certain analogs showed IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) cells .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 | < 10 | |
| Compound B | MCF-7 | < 5 | |
| This compound | Various | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Preliminary studies suggest that it exhibits notable antibacterial and antifungal activities. For example, it was tested against Staphylococcus aureus and Candida albicans, showing significant inhibition compared to standard antibiotics .
Table 2: Antimicrobial Activity
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloroacetyl group and the dimethoxyphenyl moiety are critical in enhancing its interaction with biological targets. SAR studies have shown that modifications in these groups can significantly impact the potency of the compound against cancer cells and microbes .
Case Studies
-
Case Study on Cancer Cell Lines :
In a study involving various quinoline derivatives, it was found that modifications to the phenyl ring enhanced cytotoxicity against breast cancer cell lines. The specific substitution patterns were crucial for maximizing efficacy while minimizing toxicity to normal cells . -
Antimicrobial Efficacy :
A comparative study demonstrated that this compound outperformed several conventional antibiotics against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves a multi-step procedure:
Quinoline Core Formation : Start with a quinoline-4-carboxylic acid derivative. React with hydrazine hydrate to form the carbohydrazide intermediate.
Chloroacetylation : Treat the intermediate with 2-chloroacetyl chloride in dry DMF under inert conditions. Catalytic Na₂CO₃ (0.1–0.5 mmol) aids in neutralizing HCl byproducts .
Purification : Recrystallize from ethanol or use column chromatography. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Optimization Tips :
- Temperature : Maintain 0–5°C during chloroacetylation to minimize side reactions.
- Solvent Choice : Anhydrous DMF improves solubility of intermediates.
- Yield : Typical yields range 30–50%; adding molecular sieves can enhance purity to >95% .
Q. How is structural characterization of this compound validated in academic research?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR confirms the hydrazide linkage (δ 9.8–10.2 ppm for NH) and chloroacetyl group (δ 4.2–4.5 ppm for CH₂Cl) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₂₄H₂₁ClN₃O₄: [M+H]+ 450.12; observed 450.10) .
- IR Spectroscopy : Detect carbonyl stretches (1660–1680 cm⁻¹ for amide C=O) and C-Cl vibrations (650–750 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the quinoline ring) influence the compound’s biological activity, and what methodologies are used to analyze structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Screening : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Synthesize derivatives via Suzuki coupling or nucleophilic substitution .
- Bioactivity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to establish SAR trends (Table 1).
- Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like topoisomerase II or tubulin .
Q. Table 1: SAR of Quinoline Derivatives
| Substituent Position | Group | IC₅₀ (μM) MCF-7 | Binding Energy (kcal/mol) |
|---|---|---|---|
| 3,4-dimethoxyphenyl | -OCH₃ | 12.5 | -8.9 |
| 4-nitrophenyl | -NO₂ | 5.2 | -10.3 |
| 4-hydroxyphenyl | -OH | 18.7 | -7.6 |
Key Insight : Electron-withdrawing groups enhance cytotoxicity by improving target binding .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
- Purity Variability : Validate purity (>98%) via HPLC before assays. Impurities (e.g., unreacted hydrazide) may skew results .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration). For example, discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and report results as mean ± SD from triplicate experiments .
Case Study : A 2025 study reported IC₅₀ = 12.5 μM against MCF-7, while a 2024 study found IC₅₀ = 25 μM. Investigation revealed the latter used 90% purity vs. 98% in the former .
Methodological Challenges
Q. What strategies mitigate side reactions during chloroacetylation of the quinoline carbohydrazide intermediate?
Methodological Answer:
- Controlled Reactant Addition : Add 2-chloroacetyl chloride dropwise to avoid exothermic side reactions.
- Scavengers : Use triethylamine (1.2 eq) to trap HCl, reducing byproduct formation .
- Low-Temperature Synthesis : Conduct reactions at 0°C to suppress hydrolysis of the chloroacetyl group .
Validation : Post-reaction FT-IR analysis should show absence of unreacted hydrazide (N-H stretch at 3300 cm⁻¹) .
Emerging Research Directions
Q. How can computational models predict the compound’s pharmacokinetic properties, and what experimental validation is required?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict logP (lipophilicity) and BOILED-Egg model for blood-brain barrier penetration. For this compound, predicted logP = 3.2 suggests moderate bioavailability .
- Experimental Validation :
- Permeability Assays : Perform Caco-2 cell monolayer studies.
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life .
Key Finding : The 3,4-dimethoxyphenyl group may reduce metabolic clearance by hindering cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
